N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-(2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)22-18(24)12-11-15-13-27-20(21-15)23-19(25)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKAKRFBDJNEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
This compound interacts with tubulin and inhibits its polymerization. This interaction disrupts the formation and dynamics of microtubules, which are essential for cell division and other cellular functions.
Biochemical Pathways
The compound’s action on tubulin affects multiple biochemical pathways. By disrupting microtubule dynamics, it interferes with the mitotic spindle’s formation, leading to cell cycle arrest at the metaphase-anaphase transition. This disruption can also affect intracellular transport mechanisms, as microtubules serve as tracks for motor proteins.
Pharmacokinetics
Similar compounds with a 2-aminothiazole scaffold have been shown to exhibit broad pharmacological activity, suggesting that they may have favorable ADME properties.
Biological Activity
N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing information from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety linked to a benzamide structure, which is known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 363.89 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity, potentially improving cell membrane permeability.
Research indicates that compounds with similar structural features often exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival pathways. The thiazole and benzamide components may interact with various biological targets, including:
- Kinase Inhibition : Targeting kinases involved in cell cycle regulation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Antimicrobial Activity : Exhibiting properties against bacterial pathogens.
Biological Activity Data
Case Studies
- Anticancer Activity : A study investigated the effects of similar thiazole derivatives on various cancer cell lines (e.g., HeLa, A549). The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to specific kinase targets, suggesting a competitive inhibition mechanism. This was corroborated by in vitro assays showing increased multipolarity in centrosome-amplified cancer cells treated with the compound .
- Antimicrobial Properties : Another study focused on the antimicrobial efficacy of thiazole derivatives, highlighting their ability to inhibit bacterial growth at low concentrations . This suggests potential applications beyond oncology.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of thiazole-based compounds. For instance:
- Substituent Variations : The introduction of different substituents on the thiazole ring can significantly alter binding affinity and selectivity for target proteins.
- Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer types.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Their Features
Functional Group Impact on Bioactivity
- Benzamide vs. Carboxamide : The target compound’s benzamide group (vs. furan carboxamide in ) may enhance aromatic stacking in hydrophobic binding pockets.
- Substituent Effects :
- Methoxy Groups : In the target compound and 3d , methoxy substituents likely increase metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzamide in ).
- Sulfamoyl vs. Piperazinyl : Sulfamoyl groups (e.g., 3d ) are associated with enzyme inhibition, while piperazinyl moieties (e.g., 4g ) improve aqueous solubility and pharmacokinetics.
Physicochemical and Spectral Comparisons
- The target compound’s melting point is likely lower if lacking such polar groups.
- Spectral Data : Analogs like 4g and 3d were confirmed via ¹H/¹³C NMR and HRMS, suggesting the target compound would require similar validation. Absence of C=O IR bands in triazole derivatives (e.g., ) highlights the importance of functional group verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
